1-Naphthyl alpha-D-glucopyranoside
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Description
1-Naphthyl alpha-D-glucopyranoside is a chemical compound with the molecular formula C16H18O6 . It’s a derivative of Methyl α-D-glucopyranoside and has been used to develop antibacterial and antifungal drugs .
Synthesis Analysis
Methyl α-D-glucopyranoside and its seven acylated derivatives have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .Molecular Structure Analysis
The molecular structure of 1-Naphthyl alpha-D-glucopyranoside is determined by its molecular formula, C16H18O6 . A DFT technique was used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them .Chemical Reactions Analysis
The chemical reactivity and global descriptors were computed from the HOMO and LUMO values .Physical And Chemical Properties Analysis
1-Naphthyl alpha-D-glucopyranoside has a molecular weight of 306.31 g/mol. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 306.11033829 g/mol .Scientific Research Applications
Synthesis of Glycosides
1-Naphthyl alpha-D-glucopyranoside has been highlighted in studies related to the synthesis of glycosides. Ferrier, Hay, and Vethaviyasar (1973) demonstrated a versatile synthesis approach for glycosides, including 1-naphthyl alpha-D-glucopyranoside, through the solvolysis of phenyl 1-thio-D-glucopyranosides in the presence of mercury(II) salts. This method provides a pathway to synthesize complex glycosides, showcasing the chemical's utility in synthetic organic chemistry R. Ferrier, R. Hay, N. Vethaviyasar, 1973.
Enzymatic Activity Assays
Goldbarg, Tsou, Rutenburg, A. Rutenburg, and Seligman (1958) developed a method for the colorimetric determination of α-D-glucosidase using 6-bromo-2-naphthyl alpha-D-glucopyranoside as a substrate. This technique is significant for measuring enzyme activity in mammalian tissues and serum, demonstrating the compound's application in biochemical assays J. A. Goldbarg, K. Tsou, S. Rutenburg, A. Rutenburg, A. Seligman, 1958.
Molecular Sensing
The compound has also been used in the development of molecular sensors. Fang, Selvi, Liao, Slanina, Chen, and Chou (2004) discussed the use of naphthyridine derivatives as molecular sensors for detecting monosaccharides, including glucopyranoside. These sensors exhibit changes in fluorescence and circular dichroism upon binding, making them valuable tools for analytical chemistry and biological sensing Jim-Min Fang, S. Selvi, J. Liao, Z. Slanina, Chao-Tsen Chen, P. Chou, 2004.
properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-LJIZCISZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthyl alpha-D-glucopyranoside |
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